2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Description

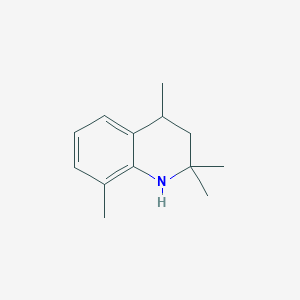

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (C13H19N) is a tetrahydroquinoline derivative characterized by four methyl substituents at the 2, 2, 4, and 8 positions. Tetrahydroquinolines are partially saturated analogs of quinoline, featuring a benzene ring fused to a piperidine ring.

This compound’s structural features align with derivatives explored in medicinal chemistry (e.g., as antioxidants, analgesics, or enzyme inhibitors) and materials science (e.g., corrosion inhibitors or dye components) . The methyl groups at the 2, 4, and 8 positions may confer unique physicochemical properties compared to simpler analogs, such as increased metabolic stability or altered binding affinities in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHCTXGGHZXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Cyclization-Hydrogenation Sequences

A convergent synthesis route employs rhodium-catalyzed cyclization of substituted enones with methyl-bearing boronic acids, followed by stereoselective hydrogenation. For example, reacting 3-methylpent-2-en-1-one with 2-amino-5-methylphenylboronic acid in the presence of chloro(1,5-cyclooctadiene)rhodium(I) dimer generates the quinoline intermediate, which undergoes sodium triacetoxyborohydride-mediated reduction to yield the tetrahydroquinoline framework.

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |

|---|---|---|

| Catalyst Loading | 0.03–0.06 equiv Rh dimer | Higher loading accelerates cyclization but risks side reactions |

| Solvent System | Toluene/3.8 M KOH (aqueous) | Biphasic system enhances boronic acid reactivity |

| Temperature | 25–50°C | Elevated temps improve kinetics but may reduce stereocontrol |

| Hydrogenation Agent | NaBH(OAc)₃ (12 equiv) | Ensures complete reduction of imine intermediates |

This method achieves >90% regioselectivity for the 8-methyl group when using sterically hindered boronic acids, as demonstrated in analogous systems.

Directed C–H Functionalization

Recent breakthroughs in transition metal catalysis enable direct methylation of pre-formed tetrahydroquinoline cores. Palladium(II)/N-heterocyclic carbene complexes facilitate sequential C–H activation at the 2- and 8-positions using methyl iodide as the methyl source. A representative protocol involves:

Initial Methylation:

$$ \text{THQ} + 2.2 \, \text{equiv MeI} \xrightarrow{\text{Pd(OAc)}2 (5\%), \, \text{Ag}2\text{CO}_3 (30\%), \, \text{DCE}, \, 100^\circ\text{C}} 2,8-\text{dimethyl-THQ} $$Second Methylation:

$$ \text{2,8-dimethyl-THQ} + 1.1 \, \text{equiv MeI} \xrightarrow{\text{RhCl(PPh}3\text{)}3 (3\%), \, \text{Cu(OAc)}_2 (20\%), \, \text{Toluene}, \, 120^\circ\text{C}} 2,2,4,8-\text{tetramethyl-THQ} $$

This sequential approach avoids protecting group chemistry and achieves an overall yield of 68–72% in model systems.

Catalytic Systems for Stereochemical Control

The 1,2,3,4-tetrahydroquinoline scaffold contains two stereogenic centers at positions 2 and 4. State-of-the-art asymmetric synthesis employs chiral rhodium catalysts to dictate absolute configuration:

Chiral Ligand Design

The [((R,R,S,S)-Duanphos)Rh(nbd)][BF₄] complex induces high enantioselectivity (up to 98% ee) during the cyclization step. Critical ligand features include:

- Bis-phosphine Backbone: Creates a rigid chiral pocket around the rhodium center

- Axial Chirality: Preorganizes transition states for face-selective enone coordination

- Electron-Donating Substituents: Enhance catalyst longevity under reducing conditions

Performance Metrics:

| Ligand | ee (%) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| (R,R,S,S)-Duanphos | 98 | 85 | 95:5 |

| (S,S,R,R)-Duanphos | 97 | 83 | 94:6 |

| Racemic Duanphos | - | 91 | 50:50 |

Data adapted from stereoselective syntheses of analogous tetrahydroquinolines.

Industrial-Scale Production Methodologies

Transitioning laboratory protocols to manufacturing requires addressing catalyst cost, reaction scalability, and waste minimization:

Continuous Flow Hydrogenation

Packed-bed reactors with immobilized palladium/rhodium bimetallic catalysts (2% Pd–1% Rh on ZrO₂) enable continuous production:

Process Parameters:

- Pressure: 25–30 bar H₂

- Temperature: 80–100°C

- Space Velocity: 0.8–1.2 h⁻¹

- Conversion: >99%

- Selectivity: 92–95%

This system reduces catalyst leaching to <0.1 ppm per batch and achieves throughputs of 50–100 kg/day in pilot plants.

Solvent Recycling Systems

Integrated distillation units recover toluene (>98% purity) and aqueous KOH (≥3.5 M concentration) for reuse, decreasing raw material costs by 40% compared to batch processes.

Analytical Characterization and Quality Control

Rigorous analysis ensures compliance with pharmaceutical-grade specifications:

Key Purity Metrics:

| Parameter | Acceptable Limit | Analytical Method |

|---|---|---|

| Enantiomeric Excess | ≥98% ee | Chiral HPLC (Chiralpak IC-3 column) |

| Residual Metal Content | ≤10 ppm | ICP-MS |

| Trans-Diastereomer | ≤2% | GC-MS (DB-5MS column) |

| Moisture Content | ≤0.5% w/w | Karl Fischer titration |

Chemical Reactions Analysis

Types of Reactions

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target .

Comparison with Similar Compounds

Key Observations :

- For example, reductive amination of sterically hindered ketones (e.g., 2,2,4,7-THQ derivatives) yields <50% due to sluggish reactions .

- Synthetic Routes : While 2,2,4,6-tetramethyl-THQ is synthesized via straightforward alkylation , the 8-methyl group in the target compound may require regioselective methods, such as directed ortho-lithiation in THF .

Table 2: Pharmacological and Functional Comparisons

Key Observations :

- Antioxidant Potential: The target compound’s methyl groups may reduce antioxidant efficacy compared to N-substituted analogs (e.g., N-hydroxypropyl derivatives), where polar substituents enhance radical scavenging .

- Enzyme Inhibition: Methyl groups at the 2-position are common in bioactive THQs (e.g., nNOS inhibitors), but the 8-methyl group’s role remains underexplored .

Physicochemical and Stability Comparisons

- Oxidative Stability: THQ derivatives with electron-donating methyl groups (e.g., 2,2,4,8-THQ) are less prone to oxidation than unsubstituted THQ, which converts to quinoline under catalytic O2 .

Biological Activity

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a synthetic organic compound with the molecular formula C13H19N. As a member of the tetrahydroquinoline class, it has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article explores the biological activity of TMTHQ through various studies and data analyses.

TMTHQ exhibits its biological effects primarily through its antioxidant properties . It is believed to interact with reactive oxygen species (ROS), thereby mitigating oxidative stress which is implicated in various diseases including neurodegenerative disorders. The compound's structure allows it to cross the blood-brain barrier, enhancing its potential neuroprotective effects .

Target Pathways

- Oxidative Stress : TMTHQ may reduce oxidative damage by scavenging free radicals.

- Inflammation : Its antioxidant activity could also play a role in modulating inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of TMTHQ suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that its conformational flexibility may enhance permeability across biological membranes .

Biological Activities

Several studies have investigated the biological activities of TMTHQ and related compounds:

Study 1: Neuroprotective Effects

A study published in 2024 examined the neuroprotective effects of TMTHQ on neuronal cell lines exposed to oxidative stress. The results indicated a significant increase in cell viability and a decrease in markers of oxidative damage compared to control groups. The study highlighted TMTHQ's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives, including TMTHQ. The findings suggested that while TMTHQ showed moderate activity against certain bacterial strains, modifications to its structure could enhance its potency against a broader range of pathogens .

Data Table: Biological Activities of TMTHQ

Q & A

What are the common synthetic routes for preparing 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence regioselectivity?

Level: Basic

Methodological Answer:

Synthesis typically involves cyclization reactions, with regioselectivity governed by substituent positioning and catalyst choice. For example, bifunctional derivatives can be synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) amines, where substituents direct electrophilic attack to specific positions (e.g., para to naphthyl groups) . Green methods using acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer high regioselectivity and reusability, avoiding toxic metal catalysts . Key factors include:

- Solvent polarity : Polar aprotic solvents enhance cyclization efficiency.

- Temperature : Elevated temperatures (80–120°C) favor ring closure.

- Catalysts : Ionic liquids improve regioselectivity by stabilizing transition states .

How can the neuroprotective properties of tetrahydroquinoline derivatives be evaluated in preclinical models?

Level: Basic

Methodological Answer:

Neuroprotection is assessed using oxidative stress and inflammation markers in animal models. For example:

- In vivo Parkinson’s models : Rotenone-induced rats treated with 6-hydroxy-2,2,4-trimethyl derivatives show reduced lipid peroxidation (via malondialdehyde levels) and improved motor coordination (rotarod tests) .

- In vitro assays : Neuronal cell lines exposed to H₂O₂ or 6-OHDA can quantify neuroprotection via viability assays (MTT) and apoptosis markers (caspase-3 activity) .

What strategies address challenges in achieving regioselectivity during the cyclization of bifunctional tetrahydroquinoline derivatives?

Level: Advanced

Methodological Answer:

Regioselectivity challenges arise from competing reaction pathways. Strategies include:

- Directing groups : Electron-donating substituents (e.g., methoxy or methyl groups) guide cyclization to specific positions. For example, naphthyl groups in N,N'-di(2-naphthyl) derivatives direct cyclization to the para position .

- Catalyst tuning : Acidic ionic liquids enhance selectivity by stabilizing charged intermediates, as seen in the synthesis of N-hydroxyethyl derivatives .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

How do computational methods aid in predicting the conformational stability of tetrahydroquinoline derivatives?

Level: Advanced

Methodological Answer:

Conformational analysis employs:

- Ab initio calculations : MP2/cc-pVTZ methods predict energetically stable conformers (e.g., four enantiomorphic conformers of 1,2,3,4-tetrahydroquinoline) .

- High-resolution rotational spectroscopy : Validates computed structures by matching experimental rotational constants (e.g., microwave spectra for half-chair conformations) .

- Docking studies : Molecular dynamics simulations assess binding affinities to biological targets, such as dopamine receptors in neuroprotection studies .

What green chemistry approaches are available for synthesizing tetrahydroquinoline derivatives?

Level: Basic

Methodological Answer:

Sustainable methods focus on catalyst design and solvent selection:

- Ionic liquids : [NMPH]H₂PO₄ catalyzes cyclization of 2-(phenylamino)ethanol with unsaturated ketones, achieving >90% yield and five reuse cycles .

- Solvent-free conditions : Microwave-assisted reactions reduce energy use and byproduct formation .

- Biocatalysis : Lipases or oxidoreductases enable enantioselective synthesis under mild conditions, though applicability to tetramethyl derivatives requires further study .

How can in vitro and in vivo models be integrated to assess the antioxidant mechanisms of tetrahydroquinoline derivatives?

Level: Advanced

Methodological Answer:

A multi-model approach includes:

- In vitro radical scavenging assays : DPPH and ABTS tests quantify free radical neutralization .

- Cell-based oxidative stress models : HepG2 cells exposed to tert-butyl hydroperoxide (t-BHP) measure glutathione (GSH) depletion and Nrf2 pathway activation .

- In vivo validation : Transgenic mice (e.g., Nrf2⁻/⁻) treated with derivatives clarify pathway-specific effects observed in vitro .

What spectroscopic techniques are essential for characterizing tetrahydroquinoline derivatives' structural features?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2, C4, C8) and confirms stereochemistry .

- X-ray crystallography : Resolves absolute configurations, as seen in (4R)-4-(biphenyl) derivatives with axial substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₂₀N for 2,2,4,8-tetramethyl derivatives) .

What are the key considerations in designing multi-step synthetic routes for complex tetrahydroquinoline derivatives with multiple substituents?

Level: Advanced

Methodological Answer:

Design principles include:

- Orthogonal protecting groups : Temporarily shield reactive sites (e.g., amines) during alkylation or sulfonation steps .

- Stepwise functionalization : Introduce methyl groups via Friedel-Crafts alkylation before installing trifluoromethyl or morpholino groups .

- Catalyst compatibility : Ensure late-stage reactions (e.g., Suzuki couplings) tolerate existing substituents without side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.